2-Vinylpyridine
Overview
Description
2-Vinylpyridine, also known as 2-ethenylpyridine, is an organic compound with the molecular formula C7H7N. It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen atom. This compound is a colorless liquid, although samples can appear brown due to impurities. It is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .
Synthetic Routes and Reaction Conditions:
-
From 2-Methylpyridine and Formaldehyde:
- 2-Methylpyridine and formaldehyde undergo an addition reaction to form 2-hydroxyethylpyridine, which is then dehydrated to form this compound.
- The reaction is carried out at a temperature of 150–200°C in an autoclave. The conversion is kept relatively low. After removal of unreacted 2-methylpyridine by distillation, concentrated aqueous sodium hydroxide is added to the residue, and the resultant mixture is distilled under reduced pressure .
-
From Acetylene and Acrylonitrile:
- Acetylene reacts with acrylonitrile in the presence of a soluble organic cobalt salt catalyst to produce this compound.
- The reaction is carried out at a temperature of 150–160°C under a pressure of 0.7 to 0.8 MPa for 0.5 hours. The yield of this compound is 93% based on acrylonitrile .
Industrial Production Methods:
- The industrial production of this compound typically involves the treatment of 2-methylpyridine with an aqueous solution of formaldehyde in a temperature range of 150-200°C .
Types of Reactions:
-
Polymerization:
- This compound can undergo polymerization to form poly(this compound) and other copolymers. This reaction is often catalyzed by cationic yttrium complexes with diverse ancillary ligands .
-
Addition Reactions:
Common Reagents and Conditions:
Polymerization: Catalyzed by cationic yttrium complexes.
Addition Reactions: Nucleophiles like methoxide, cyanide, and hydrogen sulfide.
Major Products:
- Poly(this compound) and various addition products depending on the nucleophile used.
Mechanism of Action
Target of Action
2-Vinylpyridine primarily targets nucleophilic sites due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring. This makes the vinyl group highly reactive towards nucleophiles such as methoxide, cyanide, and hydrogen sulfide . These interactions are crucial in various chemical and industrial applications, including polymer synthesis and as intermediates in pharmaceuticals and dyes.
Mode of Action
The mode of action of this compound involves its addition to nucleophiles at the vinylic site. The electron-deficient vinyl group reacts with nucleophiles, leading to the formation of addition products. This reactivity is leveraged in polymerization processes where this compound acts as a monomer, forming polymers through radical or ionic polymerization mechanisms .
Biochemical Pathways
In biochemical contexts, this compound can affect pathways involving nucleophilic addition reactions. For instance, in polymerization, the compound can initiate chain reactions that lead to the formation of long polymer chains. These pathways are essential in creating materials with specific properties, such as enhanced electrical conductivity in polyvinylpyridine-based electrodes .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical properties. The compound’s solubility in water and its tendency to polymerize can affect its bioavailability. In industrial applications, stabilizers like tert-butylcatechol are often used to prevent premature polymerization, ensuring the compound remains effective until it reaches its target .
Result of Action
At the molecular level, the action of this compound results in the formation of addition products with nucleophiles. This can lead to significant changes in the properties of the resulting compounds, such as increased stability or altered reactivity. In cellular contexts, these interactions can influence various biochemical processes, depending on the specific nucleophiles involved .
Action Environment
Environmental factors such as temperature, pH, and the presence of stabilizers significantly influence the action, efficacy, and stability of this compound. For example, higher temperatures can accelerate polymerization, while stabilizers can prevent it, ensuring the compound remains reactive until it is needed. The compound’s stability is also affected by its storage conditions, with refrigeration often required to prevent unwanted reactions .
This compound’s unique reactivity and versatility make it a valuable compound in various industrial and chemical applications, from polymer synthesis to pharmaceuticals.
: Polyvinylpyridine-based electrodes: sensors and electrochemical applications : This compound - Wikipedia
Biochemical Analysis
Biochemical Properties
2-Vinylpyridine is involved in various biochemical reactions. It is primarily used to form a terpolymer butadiene–styrene–vinyl pyridine latex with butadiene and styrene
Cellular Effects
It is known that this compound can be polymerized to form polymers with high molecular weight . These polymers may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its polymerization. The polymerization mechanism of this compound is catalyzed by cationic yttrium complexes with diverse ancillary ligands . This process results in the production of polymers with high molecular weight and narrow molecular weight distribution .
Temporal Effects in Laboratory Settings
Over time, this compound can undergo polymerization to form polymers with high molecular weight . This process can be influenced by factors such as light or heat . Therefore, the effects of this compound can change over time in laboratory settings, depending on the conditions.
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Scientific Research Applications
2-Vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers such as poly(this compound), poly(this compound-co-styrene), and poly(this compound-co-butadiene).
Biology and Medicine: Utilized in drug delivery systems and as binders in adhesives and coatings due to their excellent adhesion properties.
Comparison with Similar Compounds
2-Vinylpyridine can be compared with other vinylpyridine derivatives:
4-Vinylpyridine: Similar to this compound but with the vinyl group in the 4-position.
1-Vinylimidazole: Another vinyl derivative used in polymer synthesis, but with an imidazole ring instead of a pyridine ring.
2-Vinylpyrazine: A vinyl derivative with a pyrazine ring, used in similar applications as this compound.
Uniqueness of this compound:
Properties
IUPAC Name |
2-ethenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIGUEBEKRSTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=N1 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N, Array | |
Record name | VINYLPYRIDINES, STABILIZED | |
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Record name | 2-VINYLPYRIDINE | |
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Related CAS |
25585-16-4, 25014-15-7 | |
Record name | Pyridine, 2-ethenyl-, homopolymer, isotactic | |
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Record name | Poly(2-vinylpyridine) | |
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DSSTOX Substance ID |
DTXSID1026667 | |
Record name | 2-Vinylpyridine | |
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Molecular Weight |
105.14 g/mol | |
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Physical Description |
Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | VINYLPYRIDINES, STABILIZED | |
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Boiling Point |
159.5 °C, 159-160 °C | |
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Flash Point |
The Guide in the 42 °C, 42 °C | |
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Solubility |
Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate | |
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Density |
0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00 | |
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Vapor Pressure |
10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
1337-81-1, 100-69-6, 25014-15-7, 27476-03-5 | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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